3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane, commonly referred to as FE@ABo, is a bicyclic compound that has been extensively studied for its potential use as a therapeutic agent. This compound is a member of the azabicyclooctane family and has a unique structure that makes it an attractive target for drug development. In
Scientific Research Applications
Drug Discovery
The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire, but they have been applied as key synthetic intermediates in several total syntheses . Their potential in drug discovery is significant, and they could be used to develop new pharmaceuticals.
Synthetic Intermediate
The core structure of 2-Azabicyclo[3.2.1]octanes has been applied as a key synthetic intermediate in several total syntheses . This means they can be used to create a wide range of other compounds, which could have various applications in different fields of research.
Biomass Valorization
The research also focuses on the valorization of biomass-derived compounds through photochemical transformations . This could potentially lead to more sustainable and environmentally friendly methods of producing these compounds.
Flow Chemistry
Flow chemistry is another area of focus in the research . This involves the use of continuous flow processes, rather than batch processes, for chemical reactions. It can offer advantages in terms of safety, scalability, and efficiency.
Synthesis of Bioactive Molecules
The core structure of 2-Azabicyclo[3.2.1]octanes can be used in the synthesis of bioactive molecules . These are molecules that have a biological effect on living organisms, tissues or cells, and they can be used in the development of new drugs or therapies.
Total Synthesis
The core structure of 2-Azabicyclo[3.2.1]octanes is highlighted in the total synthesis of several target molecules . Total synthesis is the complete chemical synthesis of complex organic molecules from simple, commercially available precursors.
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluoroethyl)-8-azabicyclo[32Compounds with the 2-azabicyclo[321]octane core have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The exact mode of action of 3-(2-Fluoroethyl)-8-azabicyclo[32It can be inferred from related compounds that it may interact with its targets, possibly neuronal nicotinic acetylcholine receptors, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Fluoroethyl)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of 3-(2-Fluoroethyl)-8-azabicyclo[32Based on its potential interaction with neuronal nicotinic acetylcholine receptors, it may modulate neuronal activity and neurotransmitter release .
properties
IUPAC Name |
3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJMTGKRWZKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane | |
CAS RN |
2137829-05-9 |
Source
|
Record name | 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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